N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cyclohexanecarboxamide
Overview
Description
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C20H19BrClNO2. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cyclohexanecarboxamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anxiolytic, anticonvulsant, and sedative drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its anti-inflammatory, antiasthmatic, antimalarial, antimicrobial, and antianaphylactic activities.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
Uniqueness
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)cyclohexanecarboxamide is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity compared to similar compounds. Its specific structure allows for targeted interactions in medicinal chemistry applications, making it a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClNO2/c21-14-10-11-18(23-20(25)13-6-2-1-3-7-13)16(12-14)19(24)15-8-4-5-9-17(15)22/h4-5,8-13H,1-3,6-7H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVZMLDIAEINQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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